N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28322 g/mol . This compound is known for its unique structure, which includes two cyanophenyl groups attached to an acetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states and reduced forms of the compound .
Scientific Research Applications
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide include:
- N-(4-cyanophenyl)acetamide
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its dual cyanophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions .
Properties
Molecular Formula |
C16H12N4O |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(4-cyanoanilino)-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H12N4O/c17-9-12-1-5-14(6-2-12)19-11-16(21)20-15-7-3-13(10-18)4-8-15/h1-8,19H,11H2,(H,20,21) |
InChI Key |
NGYKARVKRTWRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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